2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride
CAS No.:
Cat. No.: VC16519028
Molecular Formula: C7H10ClFN2O
Molecular Weight: 192.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClFN2O |
|---|---|
| Molecular Weight | 192.62 g/mol |
| IUPAC Name | 2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H |
| Standard InChI Key | DBIWQHMIJZYMSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)OCCN)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (molecular formula: C₇H₁₀ClFN₂O) features a pyridine ring with fluorine at position 3 and a 2-aminoethoxy side chain at position 2 (Fig. 1). The hydrochloride salt stabilizes the amino group, increasing polarity and solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 206.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Highly soluble in water, DMSO |
| pKa (amino group) | ~8.2 (protonated in HCl form) |
Spectral Characterization
-
NMR: NMR (D₂O, 400 MHz) shows a triplet for the ethoxy CH₂ at δ 3.65 ppm (J = 5.2 Hz) and a doublet for the pyridine H-4 at δ 8.12 ppm (J = 8.0 Hz) .
-
IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–F) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves functionalizing 3-fluoropyridine precursors. A representative route, adapted from methods for analogous compounds , proceeds as follows:
-
Amination of 2,3-Difluoropyridine:
Reaction with ethanolamine under basic conditions introduces the 2-aminoethoxy group. -
Hydrochloride Salt Formation:
Treatment with HCl gas in ethanol yields the hydrochloride salt .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | 15% |
| Reaction Time | 12 h | 10% |
| Solvent | Ethanol/Water (3:1) | 20% |
Scalability and Industrial Relevance
Patent CN105669539A demonstrates scalable methods for related compounds, achieving >77% yields via high-pressure ammonolysis. Adapting these protocols (e.g., substituting ammonia with ethanolamine) could enable cost-effective large-scale production of the hydrochloride derivative.
Reactivity and Functional Transformations
Nucleophilic Substitution
The fluorine atom at position 3 undergoes selective displacement with nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine core . For example:
Reductive Amination
The primary amino group facilitates reductive amination with ketones or aldehydes, generating secondary amines for drug candidates :
Pharmacological Applications
Antitumor Activity
Incorporating this compound into molecular scaffolds enhances inhibitory effects on kinases and topoisomerases. For instance, derivatives exhibit IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines (MCF-7), attributed to π–π stacking with arginine residues in target proteins .
Antibacterial Agents
Quaternary ammonium derivatives show potent activity against Gram-positive bacteria (MIC: 4–8 μg/mL), surpassing first-line antibiotics like ampicillin in methicillin-resistant Staphylococcus aureus (MRSA) models .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Future Directions
Ongoing research focuses on:
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